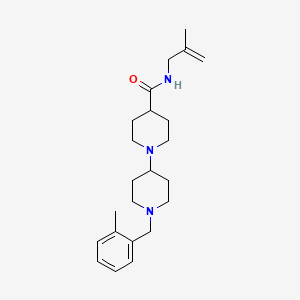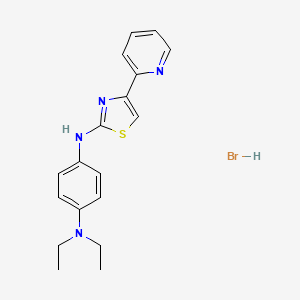
4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide is a complex organic compound that features a benzene ring substituted with diethylamine and pyridinyl-thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions One common method involves the initial formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketoneThe final step involves the coupling of the diethylamine group to the benzene ring through an amination reaction under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl or thiazole derivatives.
Scientific Research Applications
4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
- 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole)
Uniqueness
4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to its combination of diethylamine, pyridinyl, and thiazole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications compared to its analogs .
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S.BrH/c1-3-22(4-2)15-10-8-14(9-11-15)20-18-21-17(13-23-18)16-7-5-6-12-19-16;/h5-13H,3-4H2,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADEAFKYKINIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5007903.png)
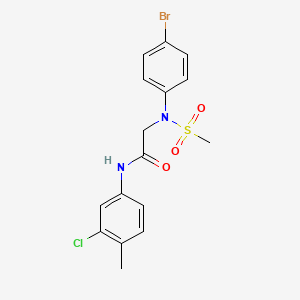
![2-(2-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine](/img/structure/B5007922.png)
![3-chloro-N-cyclopentyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5007924.png)
![[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine](/img/structure/B5007932.png)
![ETHYL 7-CYCLOPROPYL-3-[(4-METHOXYPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5007938.png)
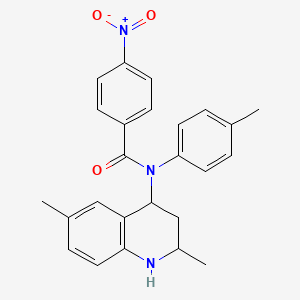
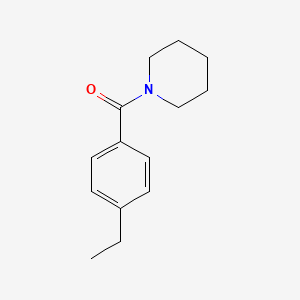
![5-[2-(Cyclohexen-1-yl)ethyliminomethyl]-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B5007962.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-methoxypropyl)benzamide](/img/structure/B5007967.png)

![(4Z)-1-(4-NITROPHENYL)-4-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5007978.png)
![2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5007982.png)
